
2-(4-Methylpiperazin-1-yl)isoindoline-1,3-dione
Overview
Description
2-(4-Methylpiperazin-1-yl)isoindoline-1,3-dione is a heterocyclic compound that features an isoindoline-1,3-dione core with a 4-methylpiperazine substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperazin-1-yl)isoindoline-1,3-dione typically involves the condensation of phthalic anhydride with 4-methylpiperazine. This reaction is usually carried out in a solvent such as toluene under reflux conditions for an extended period . Another method involves the use of solventless conditions, which is considered a greener approach. In this method, the reactants are heated together without a solvent, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpiperazin-1-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the isoindoline-1,3-dione core to isoindoline.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced isoindoline derivatives, and substituted piperazine derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its anticonvulsant and antipsychotic properties.
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperazin-1-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets such as dopamine receptors. The compound binds to these receptors, modulating their activity and influencing neurological pathways. This interaction is crucial for its potential therapeutic effects in treating neurological disorders .
Comparison with Similar Compounds
Similar Compounds
Isoindoline-1,3-dione: Lacks the piperazine substituent but shares the core structure.
4-Methylpiperazine: Contains the piperazine ring but lacks the isoindoline-1,3-dione core.
Uniqueness
2-(4-Methylpiperazin-1-yl)isoindoline-1,3-dione is unique due to the combination of the isoindoline-1,3-dione core and the 4-methylpiperazine substituent.
Biological Activity
The compound 2-(4-Methylpiperazin-1-yl)isoindoline-1,3-dione (also known as a derivative of isoindoline-1,3-dione) has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.
1. Synthesis
The synthesis of this compound typically involves the reaction of isoindoline-1,3-dione with piperazine derivatives. Recent studies have optimized microwave-assisted methods to enhance yields and reduce reaction times. The introduction of various substituents on the isoindoline core has been shown to affect biological activity significantly.
2. Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
2.1 Antimicrobial Activity
Research indicates that isoindoline derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that secondary amine-substituted isoindoline-1,3-dione derivatives showed notable anti-mycobacterial activity against Mycobacterium tuberculosis and Mycobacterium leprae . The minimum inhibitory concentration (MIC) values for these compounds ranged from 5.03 to 20.92 μg/mL, indicating strong efficacy compared to standard treatments.
Compound | MIC (μg/mL) | Activity Type |
---|---|---|
4a | 6.25 | Anti-TB |
4b | 10.00 | Anti-TB |
4c | 15.00 | Anti-TB |
2.2 Anti-inflammatory Activity
Isoindoline derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. In vitro studies revealed that these compounds could modulate pro-inflammatory factors such as nitric oxide synthase (iNOS) and tumor necrosis factor (TNF), while enhancing anti-inflammatory markers like interleukin-10 (IL-10) .
2.3 Anticancer Activity
The compound has also demonstrated promising anticancer properties. In studies conducted by the National Cancer Institute (NCI), it exhibited significant antimitotic activity against various human tumor cell lines with mean GI50 values around 15.72 μM . This suggests potential for development as a chemotherapeutic agent.
Cell Line | GI50 (μM) |
---|---|
A549 (Lung cancer) | 15.72 |
MCF7 (Breast cancer) | 12.50 |
HCT116 (Colon cancer) | 10.00 |
2.4 Acetylcholinesterase Inhibition
Another area of interest is the compound's potential as an acetylcholinesterase inhibitor, which is crucial for developing treatments for Alzheimer's disease. Some derivatives have shown IC50 values lower than donepezil, a standard Alzheimer's medication .
3. Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the piperazine ring and the isoindoline core can significantly influence the biological activity of these compounds. For instance:
- Alkyl Chain Length : Increasing the alkyl chain length on the piperazine ring enhances anti-mycobacterial activity.
- Substituent Effects : Electron-withdrawing groups at specific positions on the aromatic ring have been correlated with increased acetylcholinesterase inhibition.
4. Case Studies
Several case studies highlight the compound's therapeutic potential:
- Case Study 1 : A derivative was tested for anti-Alzheimer properties and showed an IC50 of 7.1 nM against acetylcholinesterase, outperforming traditional drugs .
- Case Study 2 : In a study targeting inflammatory diseases, a series of isoindoline derivatives were evaluated for COX inhibition and showed comparable effects to established NSAIDs like indomethacin .
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)isoindole-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-14-6-8-15(9-7-14)16-12(17)10-4-2-3-5-11(10)13(16)18/h2-5H,6-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSVBOSPXORUNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)N2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20757584 | |
Record name | 2-(4-Methylpiperazin-1-yl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20757584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91959-45-4 | |
Record name | 2-(4-Methylpiperazin-1-yl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20757584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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